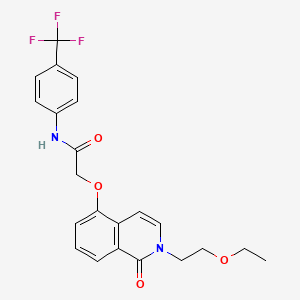![molecular formula C15H16ClNO2 B2905853 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol CAS No. 827328-93-8](/img/structure/B2905853.png)
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions, such as free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the targets’ activity, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, efficacy, and safety profile .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
The synthesis of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol involves multiple steps. One common method is the reaction of 4-chlorophenol with formaldehyde and 4-methoxybenzylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. In biology, it is used to investigate cellular processes and pathways. Industrial applications include its use in the synthesis of other complex organic molecules .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol include:
4-Chloro-2-methylbenzoic acid: Used in the synthesis of other organic compounds.
4-Chloro-2-methoxybenzyl alcohol: Used in various chemical reactions and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to interact uniquely with biological targets, making it a valuable tool in proteomics research .
Properties
IUPAC Name |
4-chloro-2-[[(4-methoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPOELIFFMUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2905770.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2905771.png)
![1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905772.png)
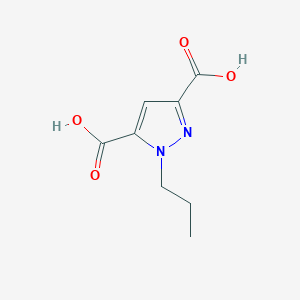
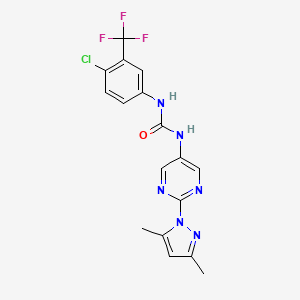
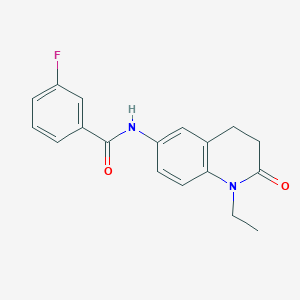
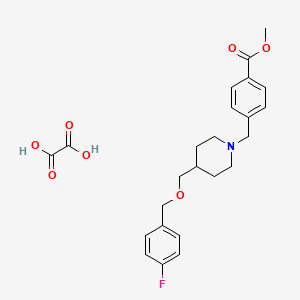
![2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2905782.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(m-tolyl)urea](/img/structure/B2905786.png)
![6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2905788.png)
![methyl 2-{[6-(2H-1,3-benzodioxole-5-amido)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2905789.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]but-2-ynamide](/img/structure/B2905790.png)

